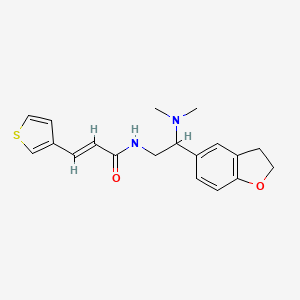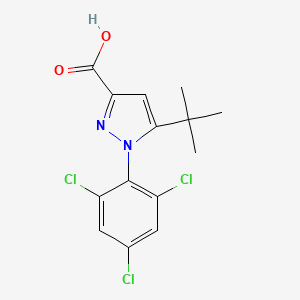
3-(1H-pirazol-1-il)benzoato de metilo
Descripción general
Descripción
Methyl 3-(1H-pyrazol-1-yl)benzoate, also known as Methyl Pyrazolobenzoate, is an organic compound belonging to the class of pyrazolobenzoates. It is a white, crystalline solid with a molecular weight of 206.24 g/mol. It is soluble in water and ethanol and has a melting point of about 115 °C. Methyl Pyrazolobenzoate is an important intermediate for the synthesis of various drugs, dyes, and other organic compounds. It is also used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.
Aplicaciones Científicas De Investigación
- Los compuestos que llevan pirazol, incluido el 3-(1H-pirazol-1-il)benzoato de metilo, exhiben potentes efectos antileishmaniales. Los investigadores han sintetizado pirazoles acoplados a hidracina y evaluado su actividad contra aislados clínicos de Leishmania aethiopica. El compuesto 13, en particular, mostró una actividad antipromastigote superior, superando a los fármacos estándar como la miltefosina y la anfotericina B desoxicolato .
- Los derivados del this compound también prometen ser agentes antimaláricos. Los compuestos 14 y 15 demostraron una inhibición significativa contra Plasmodium berghei in vivo, con una supresión del 70,2% y del 90,4%, respectivamente .
Actividad antileishmanial
Potencial antimalárico
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated as inhibitors of braf v600e , a protein kinase involved in cell growth and proliferation.
Mode of Action
Similar compounds have shown inhibitory activity against their targets, suggesting that methyl 3-(1h-pyrazol-1-yl)benzoate may also interact with its targets to inhibit their function .
Biochemical Pathways
Similar compounds have been shown to inhibit the braf v600e pathway, which plays a crucial role in cell growth and proliferation .
Result of Action
Similar compounds have shown inhibitory activity against their targets, leading to a decrease in cell growth and proliferation .
Safety and Hazards
While specific safety and hazard data for “Methyl 3-(1H-pyrazol-1-yl)benzoate” were not found in the retrieved papers, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .
Direcciones Futuras
Pyrazole-based ligands, including “Methyl 3-(1H-pyrazol-1-yl)benzoate”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on designing and optimizing more potent inhibitors based on the pyrazole derivatives skeleton .
Análisis Bioquímico
Biochemical Properties
It is known that pyrazole derivatives, which Methyl 3-(1H-pyrazol-1-yl)benzoate is a part of, have shown diverse biological activities . The reactivity of pyrazole towards electrophiles is enhanced , which may suggest potential interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
Some pyrazole derivatives have shown preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models .
Molecular Mechanism
It is known that pyrazole derivatives can form both linear and cyclic oligomers, depending on the type of solvent . This suggests that Methyl 3-(1H-pyrazol-1-yl)benzoate may have the ability to form complex structures, potentially influencing its interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a refrigerated environment , suggesting that it may degrade or lose its effectiveness over time if not properly stored.
Metabolic Pathways
Given the enhanced reactivity of pyrazole derivatives towards electrophiles , it is possible that Methyl 3-(1H-pyrazol-1-yl)benzoate may interact with various enzymes or cofactors in metabolic pathways.
Transport and Distribution
The ability of pyrazole derivatives to form complex structures may influence their transport and distribution.
Propiedades
IUPAC Name |
methyl 3-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-5-10(8-9)13-7-3-6-12-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFWFAVDUMMRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)





![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)
